1-Iodopentane

Description

Propriétés

IUPAC Name |

1-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXSFCHWMBESKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060849 | |

| Record name | Pentane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light red liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Iodopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.39 [mmHg] | |

| Record name | 1-Iodopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-17-1 | |

| Record name | 1-Iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3RVU6PSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Iodopentane chemical properties and structure

An In-depth Technical Guide to 1-Iodopentane: Chemical Properties and Structure

Introduction

This compound (CAS No. 628-17-1), also known as n-amyl iodide or n-pentyl iodide, is a primary alkyl halide with the molecular formula C₅H₁₁I.[1][2] It is a colorless to pale yellow liquid at room temperature, characterized by a gasoline-like odor.[2][3][4] Structurally, it comprises a five-carbon aliphatic chain with an iodine atom attached to a terminal carbon.[2] This compound serves as a versatile reagent and intermediate in organic synthesis, finding applications in the preparation of various organic compounds, including those with pharmaceutical and agrochemical relevance.[2][5] Its reactivity is primarily defined by the carbon-iodine bond, which makes it an excellent substrate for nucleophilic substitution and elimination reactions.[1][5][6]

Chemical Structure and Identifiers

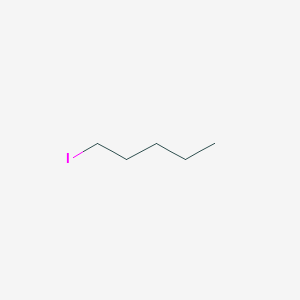

The structure of this compound is a straight five-carbon chain with a terminal iodine atom. This primary alkyl halide structure minimizes steric hindrance at the reaction center, influencing its chemical reactivity, particularly in SN2 reactions.[6]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [7] |

| Synonyms | n-Amyl iodide, Pentyl iodide, n-Pentyl iodide | [3][7] |

| CAS Number | 628-17-1 | [3][7] |

| Molecular Formula | C₅H₁₁I | [3][7] |

| Molecular Weight | 198.05 g/mol | [7] |

| InChI | InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | [7][8] |

| InChIKey | BLXSFCHWMBESKV-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

This compound is a flammable, light-sensitive liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][3][5] It is typically stabilized with copper to prevent degradation.[2][8]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |

| Melting Point | -85.6 °C to -86 °C | [3][9] |

| Boiling Point | 154-155 °C (at 1 atm) | [3][8][10] |

| 62 °C (at 2.67 kPa) | [3] | |

| Density | 1.517 g/mL (at 25 °C) | [3][8][10] |

| Refractive Index (n20/D) | 1.495 - 1.496 | [3][8][9] |

| Flash Point | 51 °C (124 °F) | [3] |

| Vapor Pressure | 3.65 mmHg (at 25 °C) | [3] |

| Water Solubility | Insoluble | [3][5][10] |

| Dipole Moment | 1.85 D |[9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary for this compound

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Spectra available, showing characteristic peaks for the pentyl chain protons. | [7][11][12] |

| ¹³C NMR | Spectra available for structural confirmation. | [11] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) observed at m/z = 198.[13] Key fragment ions include C₅H₁₁⁺ at m/z = 71 and C₃H₇⁺ at m/z = 43.[13] | [7][13][14] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing C-H stretching and bending vibrations. | [7] |

| Raman Spectroscopy | Spectra are available for vibrational analysis. |[7][11] |

Chemical Reactivity and Mechanisms

The primary reactivity of this compound involves the C-I bond. Iodine is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution and elimination reactions.[1][6]

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide with minimal steric hindrance, this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[6] The reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile.[6] The C-I bond is weaker than C-Br or C-Cl bonds, leading to a faster reaction rate compared to 1-bromopentane (B41390) or 1-chloropentane.[1][13] A common example is the hydrolysis to form pentanol.[1]

Caption: Generalized SN2 reaction mechanism for this compound.

Elimination Reactions

When treated with a strong, bulky base such as potassium tert-butoxide, this compound can undergo elimination reactions (typically E2) to form pentene.[1] Substitution products may also form, with the product ratio depending on the specific base and reaction conditions.[12]

Experimental Protocols

Synthesis of this compound from n-Pentanol

A common laboratory method for synthesizing this compound is through the reaction of n-pentanol with phosphorus triiodide (PI₃), which is typically formed in situ from red phosphorus and iodine.[1]

Methodology:

-

Reactant Setup: In a three-necked flask equipped for reflux and distillation, combine red phosphorus (0.1 mol) and n-pentanol (0.3 mol).[1]

-

Iodine Addition: Gently heat the mixture in a water bath to 40°C. Gradually add iodine tablets (0.6 mol) to control the exothermic reaction.[1]

-

Reflux: Once all the iodine has been added, move the flask to a sand bath and reflux the mixture for approximately 7 hours to ensure the reaction goes to completion.[1]

-

Purification: After reflux, distill the crude product under reduced pressure. Collect the fraction that boils at 155–157°C.[1]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[7] It is irritating to the skin, eyes, and respiratory system.[3][4]

-

Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[4][15] Ground and bond containers during transfer.[15] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[4][15]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[15][16] The container should be kept tightly closed.[15] It is light-sensitive and should be stored accordingly.[3]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or earth) and place in a chemical waste container.[4][15] Remove all ignition sources and provide ventilation.[15]

References

- 1. This compound | 628-17-1 | Benchchem [benchchem.com]

- 2. CAS 628-17-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. homework.study.com [homework.study.com]

- 7. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 628-17-1 [chemicalbook.com]

- 11. This compound(628-17-1) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 14. Pentane, 1-iodo- [webbook.nist.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Iodopentane (CAS 628-17-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-iodopentane (CAS 628-17-1), a crucial alkyl halide in organic synthesis and of significant interest to the pharmaceutical and agrochemical industries.[1][2] This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.

Chemical and Physical Properties

This compound, also known as n-amyl iodide or pentyl iodide, is a colorless to pale yellow liquid.[3][4][5] It is characterized by a gasoline-like odor.[3][4] Due to its non-polar alkyl chain, it is insoluble in water but soluble in organic solvents like alcohol and ether.[2][5] Some key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁I | [5][6] |

| Molecular Weight | 198.05 g/mol | [6][7] |

| CAS Number | 628-17-1 | [6] |

| Density | 1.517 g/mL at 25 °C | [8] |

| Boiling Point | 154-155 °C | [8] |

| Melting Point | -85.6 °C | [5] |

| Flash Point | 51 °C (124 °F) | [4][5] |

| Refractive Index | n20/D 1.495 | [8] |

| Vapor Pressure | 3.65 mmHg at 25 °C | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[7][9][10]

Safety and Hazards

This compound is a flammable liquid and vapor.[7][11] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[7][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[4][11] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4] The compound is also light-sensitive and should be stored in a dark place.[12] Some suppliers provide it with a copper stabilizer.[8]

Reactivity and Applications

The primary mechanism of action for this compound involves its reactivity as an alkyl halide.[13] The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[13][14] This property makes this compound a valuable reagent in organic synthesis for introducing the pentyl group into various molecules.[1][2]

It readily undergoes S_N2 reactions with a variety of nucleophiles.[15] Due to its primary structure, S_N2 reactions are favored over S_N1 reactions because of minimal steric hindrance.[15] this compound also participates in elimination reactions, typically in the presence of a strong, bulky base, to yield pentene.[13]

Its utility as a building block is significant in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules.[1][2] For instance, it has been used in the preparation of the 1-pentyl radical through a shock heating process.[16]

Experimental Protocols

Synthesis of this compound from n-Pentanol

A common laboratory-scale synthesis of this compound involves the reaction of n-pentanol with red phosphorus and iodine, which forms phosphorus triiodide in situ.[1][13]

Materials:

-

n-Pentanol

-

Red phosphorus

-

Iodine tablets

-

Three-necked flask

-

Heating mantle/water bath

-

Distillation apparatus

Procedure:

-

Combine red phosphorus (0.1 mol) and n-pentanol (0.3 mol) in a three-necked flask.[13]

-

While heating the mixture to 40°C in a water bath, gradually add iodine tablets (0.6 mol). The slow addition is crucial to control the exothermic reaction.[13]

-

After the iodine addition is complete, reflux the mixture on a sand bath for 7 hours to ensure the reaction goes to completion.[13]

-

Following reflux, distill the crude product. Collect the fraction that boils between 155–157 °C.[13]

-

The collected product can be further purified by washing, drying, and subsequent fractionation.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: S_N2 reaction mechanism of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(628-17-1) 1H NMR [m.chemicalbook.com]

- 10. Pentane, 1-iodo- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound | 628-17-1 | Benchchem [benchchem.com]

- 14. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 15. homework.study.com [homework.study.com]

- 16. This compound | 628-17-1 [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 1-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodopentane (also known as n-amyl iodide or pentyl iodide) is a halogenated organic compound with the chemical formula C₅H₁₁I.[1][2] It is a colorless to pale yellow liquid at room temperature and possesses a characteristic odor.[2][3] This document provides an in-depth overview of the core physical properties of this compound, offering a critical resource for its application in organic synthesis, pharmaceutical development, and various research endeavors. The presence of an iodine atom makes it a valuable intermediate in nucleophilic substitution reactions for the synthesis of alcohols, amines, and other functional groups.[1][4]

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in experimental and industrial settings. A summary of these key properties is presented below.

| Physical Property | Value | Units |

| Molecular Formula | C₅H₁₁I | |

| Molecular Weight | 198.05 | g/mol |

| Density | 1.517 at 25°C | g/mL |

| Boiling Point | 154-157 | °C |

| Melting Point | -85.6 to -86 | °C |

| Refractive Index (n20/D) | 1.495 | |

| Flash Point | 43 | °C |

| Vapor Pressure | 4.39 | mmHg |

Note: The reported values are a consensus from multiple sources and may vary slightly depending on the experimental conditions and purity of the sample.[3][5][6][7][8][9]

Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is dictated by its predominantly non-polar alkyl chain.[1]

-

Water : It is insoluble or slightly soluble in water.[1][3][4][7]

-

Organic Solvents : It is generally soluble in non-polar organic solvents such as hexane, toluene, alcohol, and ether.[1][2][7]

This solubility profile is a key consideration for its use as a reagent or solvent in organic reactions.[1]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common and efficient method for determining the boiling point of a small liquid sample is the micro-reflux technique.[11]

Methodology:

-

A small volume (a few milliliters) of this compound is placed in a small test tube.[11][12]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[10][13]

-

The apparatus is gently heated, and a thermometer is positioned to measure the vapor temperature just above the liquid surface.[11][14]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

The heating is then discontinued, and the liquid is allowed to cool.[10]

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[10]

Caption: Workflow for the determination of boiling point using the micro-reflux method.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[15] For a liquid like this compound, density can be determined by accurately measuring the mass of a known volume.[16]

Methodology:

-

An empty, dry graduated cylinder is weighed using an electronic balance.[16]

-

A specific volume of this compound is added to the graduated cylinder, and the volume is precisely recorded by observing the bottom of the meniscus.[16]

-

The graduated cylinder containing the liquid is reweighed.[16]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[15] The process can be repeated to ensure precision.[16]

Caption: Workflow for the determination of the density of a liquid.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[17][18] It is a characteristic property and is often used to identify and assess the purity of liquid compounds.[17] An Abbe refractometer is a common instrument used for this measurement.[18]

Methodology:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the surface of the measuring prism.[18]

-

The prisms are closed and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is then read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Caption: Workflow for measuring the refractive index using an Abbe refractometer.

Conclusion

This technical guide provides a detailed summary of the key physical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate. Accurate knowledge of these physical properties is essential for reaction optimization, process scale-up, and ensuring the purity and quality of synthesized products.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 628-17-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 628-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound [chembk.com]

- 8. This compound [stenutz.eu]

- 9. Page loading... [wap.guidechem.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. vernier.com [vernier.com]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Iodopentane

This technical guide provides a comprehensive overview of the core molecular properties of 1-iodopentane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound, also known as n-amyl iodide or pentyl iodide, is an alkyl halide.[1][2][3][4] It is a colorless to light red or yellow liquid and is insoluble in water but soluble in organic solvents like alcohol and ether.[1][5][6] This compound is often used in organic synthesis and as a solvent.[5][7]

Core Molecular and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below. These properties are critical for its application in experimental and developmental settings.

| Property | Value |

| Molecular Formula | C5H11I |

| Linear Formula | CH3(CH2)4I |

| Molecular Weight | 198.05 g/mol [1][3][4][8] |

| Exact Mass | 197.99055 Da[1] |

| CAS Number | 628-17-1[1][2][3] |

| Density | 1.517 g/mL at 25 °C[5][7][8] |

| Boiling Point | 154-155 °C[5][7][8] |

| Melting Point | -86 °C[5] |

| Flash Point | 124 °F (51 °C)[5] |

| Refractive Index | n20/D 1.495[5][7][8] |

| Vapor Pressure | 3.65 mmHg at 25 °C[5] |

Structural Representation

The structural formula of this compound illustrates the linear five-carbon chain (pentyl group) attached to an iodine atom.

Caption: Skeletal structure of this compound.

Methodological Considerations for Property Determination

The characterization of this compound, including the determination of its molecular weight and formula, relies on standard analytical chemistry protocols.

-

Molecular Weight and Formula Determination: The molecular formula (C5H11I) is typically confirmed through a combination of elemental analysis and mass spectrometry. High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to deduce its elemental composition with high confidence. The nominal molecular weight (198.05 g/mol ) is calculated from the atomic weights of its constituent atoms (carbon, hydrogen, and iodine).[1][2]

-

Structural Elucidation: The linear structure, CH3(CH2)4I, is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.

-

Physicochemical Properties: Properties such as boiling point, melting point, and density are determined through established physical chemistry experiments. For instance, the boiling point is measured at a specific pressure, and the density is typically measured using a pycnometer or a density meter at a controlled temperature.[5]

The data presented in this guide are based on values reported in peer-reviewed literature and established chemical databases, ensuring their reliability for research and development purposes.

References

- 1. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentane, 1-iodo- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound [chembk.com]

- 6. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 628-17-1 [chemicalbook.com]

- 8. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 1-Iodopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodopentane (CH₃(CH₂)₄I), a primary alkyl iodide, serves as a key intermediate and reagent in a multitude of organic syntheses, including the formation of pharmaceuticals and other complex organic molecules. Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile in various organic solvents paramount for reaction design, optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

From a molecular standpoint, this compound possesses a nonpolar pentyl chain and a polarizable carbon-iodine bond. This structure dictates its solubility based on the "like dissolves like" principle, suggesting high solubility in nonpolar and weakly polar organic solvents.[1][2][3][4][5] The intermolecular forces at play are primarily van der Waals interactions (London dispersion forces) and some dipole-dipole interactions. For dissolution to occur, the energy required to break the intermolecular forces within both the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[4][5] In nonpolar organic solvents, the intermolecular forces are of similar type and magnitude to those in this compound, leading to favorable dissolution.[4][5] Conversely, its solubility in highly polar solvents like water is negligible due to the inability of this compound to form strong hydrogen bonds, which are the dominant intermolecular forces in water.[2][3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, the following table provides an estimated solubility profile based on the known miscibility of similar haloalkanes and general solubility principles. It is important to note that for many common, non-polar and moderately polar organic solvents, this compound is expected to be fully miscible, meaning it will form a homogeneous solution in all proportions.

| Solvent Class | Solvent | Chemical Formula | Estimated Solubility (at 25 °C) | Qualitative Description |

| Alcohols | Methanol | CH₃OH | Miscible | Fully miscible |

| Ethanol | C₂H₅OH | Miscible | Fully miscible | |

| 1-Propanol | C₃H₇OH | Miscible | Fully miscible | |

| 1-Butanol | C₄H₉OH | Miscible | Fully miscible | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[6] | Fully miscible[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Fully miscible | |

| Hydrocarbons | n-Hexane | C₆H₁₄ | Miscible | Fully miscible |

| Toluene | C₇H₈ | Miscible | Fully miscible | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Miscible | Fully miscible |

| Chloroform | CHCl₃ | Miscible | Fully miscible | |

| Carbon Tetrachloride | CCl₄ | Miscible | Fully miscible | |

| Ketones | Acetone | C₃H₆O | Miscible | Fully miscible |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible | Fully miscible |

| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | Miscible | Fully miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble | High solubility expected | |

| Polar Protic | Water | H₂O | Insoluble[6] | Negligible solubility[6] |

Disclaimer: The quantitative data in this table is largely estimated based on the physical and chemical properties of this compound and the general behavior of similar haloalkanes in these solvents. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Determining Liquid-Liquid Solubility

For a precise quantitative determination of the solubility of this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique.[7][8][9][10] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated, gas-tight glass vials with PTFE-lined screw caps

-

Calibrated micropipettes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC, NMR)

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: In a series of vials, add a known volume of the organic solvent. Then, add an excess amount of this compound to each vial. The presence of a distinct second phase of this compound is necessary to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined empirically (typically 24-72 hours).[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow for complete phase separation.

-

Sample Extraction and Dilution: Carefully extract an aliquot of the solvent phase (the top or bottom layer, depending on the relative densities) using a micropipette. To avoid disturbing the interface, insert the pipette tip only into the desired phase. Filter the extracted aliquot through a syringe filter to remove any micro-droplets of the undissolved phase. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using the GC-FID or other calibrated analytical instrument.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a liquid compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

Caption: Workflow for determining this compound solubility.

Conclusion

This compound exhibits broad solubility in a wide array of common organic solvents, a characteristic that underpins its versatility in synthetic chemistry. While it is expected to be miscible with many nonpolar and moderately polar solvents, precise quantitative data is often necessary for specialized applications in research and drug development. The provided experimental protocol based on the isothermal shake-flask method offers a robust framework for obtaining such data. A systematic approach to solvent selection, guided by the principles of "like dissolves like" and confirmed by empirical testing, is crucial for the successful application of this compound in the laboratory and beyond.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 6. PENTYL IODIDE [chembk.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-Iodopentane safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet of 1-Iodopentane

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 628-17-1), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary protocols for safe handling, emergency procedures, and disposal.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below, providing key data points for laboratory and industrial applications.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11I | [1][2][3][4] |

| Molecular Weight | 198.05 g/mol | [1][4][5][6] |

| Appearance | Colorless to pale yellow or light red liquid | [1][2][3][5] |

| Odor | Gasoline-like / Petroleum distillates | [1][7] |

| Boiling Point | 154-157 °C | [1][2] |

| Melting Point | -85.6 °C to -86 °C | [2][8] |

| Density | 1.510 - 1.517 g/cm³ at 25 °C | [1][2] |

| Vapor Density | 6.83 | [1] |

| Vapor Pressure | 3.65 - 4.39 mmHg at 25 °C | [2][5] |

| Flash Point | 43 °C - 51 °C (109.4 °F - 124 °F) | [1][2][9][10] |

| Water Solubility | Insoluble | [2][9][11] |

| Refractive Index | n20/D 1.495 | [2] |

Hazard and Safety Information

| Parameter | Value | Source |

| GHS Hazard Class | Flammable Liquid, Category 3; Skin Irritation, Category 2; Eye Irritation, Category 2; Specific target organ toxicity - single exposure, Category 3 | [5][6][7][11] |

| UN Number | 1993 | [2][9] |

| Transport Hazard Class | 3 | [11] |

| Packing Group | III | [2][11] |

| NFPA Rating | Health: 2, Flammability: 2, Instability/Reactivity: 0 | [1][10] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[5][7][10][11][12] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Caption: GHS Hazard Communication for this compound.

Experimental and Safety Protocols

Detailed methodologies for handling and emergency situations are critical for ensuring laboratory safety.

First Aid Measures Protocol

In case of exposure, the following first aid protocols should be immediately implemented.[1][10][13] Medical advice should be sought for any persisting symptoms.[1][9]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Caption: First Aid Workflow for this compound Exposure.

Accidental Release Measures (Spill Protocol)

Proper containment and cleanup are essential to mitigate the risks associated with a spill.

-

Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[1][9]

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) and use non-sparking, explosion-proof equipment.[1][9][13]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Avoid runoff into storm sewers and ditches.[1][13]

-

Absorption: Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][13]

-

Collection and Disposal: Collect the absorbed material and place it into a suitable, closed container for disposal.[9][13] Dispose of the waste in an approved waste disposal plant.[9]

Caption: Spill Response Workflow for this compound.

Firefighting Measures Protocol

This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][9] Vapors may travel to a source of ignition and flash back.[1][9]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10][13] Water mist or spray can be used to cool closed containers.[1][9]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may be ineffective.[1]

-

Specific Hazards: Containers may explode when heated.[1][9] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen iodide may be generated.[1][9][13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][9][13]

Caption: Firefighting Logic for this compound.

Handling and Storage

-

Handling: Use with adequate, explosion-proof ventilation.[1][13] Ground and bond containers when transferring material.[1][13] Use only non-sparking tools.[1][9] Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation.[1][9] Keep away from open flames, hot surfaces, and other sources of ignition.[1][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[1][13] Keep away from heat, sparks, and flame.[1] The material is light-sensitive and should be stored in a dark place.[10][11][15] Incompatible with strong oxidizing agents and strong bases.[1][13]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound [chembk.com]

- 3. CAS 628-17-1: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 628-17-1 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound, 98%, stab with copper 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 13. This compound(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodopentane

Abstract: This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-iodopentane (n-pentyl iodide). Aimed at researchers, scientists, and professionals in drug development, this document details the spectral assignments, chemical shifts, and predicted coupling constants. Furthermore, it outlines a standardized experimental protocol for the acquisition of NMR data and employs visualizations to clarify structural relationships and experimental workflows.

Introduction to NMR Spectroscopy of this compound

This compound (C₅H₁₁I) is a haloalkane that serves as a useful building block in organic synthesis. The characterization of its molecular structure is fundamental to its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation. This guide will dissect the key features of both spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule. The electronegative iodine atom exerts a significant deshielding effect on adjacent protons, causing their signal to appear at the highest chemical shift (downfield). This effect diminishes with increasing distance from the iodine atom.

The spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument shows signals at approximately 3.19, 1.82, 1.40, 1.30, and 0.91 ppm.[1] The integration of these peaks corresponds to the number of protons in each environment, which is 2:2:2:2:3.

Table 1: ¹H NMR Data for this compound

| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Hα | I-CH₂ -CH₂- | 3.19 | Triplet (t) | 2H |

| Hβ | I-CH₂-CH₂ - | 1.82 | Quintet (quin) | 2H |

| Hγ | -CH₂-CH₂ -CH₂- | 1.40 | Multiplet (m) | 2H |

| Hδ | -CH₂-CH₂ -CH₃ | 1.30 | Sextet (sxt) | 2H |

| Hε | -CH₂-CH₃ | 0.91 | Triplet (t) | 3H |

Note: Data is based on a spectrum acquired in CDCl₃.[1] Multiplicities are predicted based on the n+1 rule.

Caption: Molecular structure of this compound with proton labeling.

The multiplicity of each signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule .

-

Hα (δ 3.19) : This signal is a triplet because the two Hα protons are coupled to the two adjacent Hβ protons (n=2, 2+1=3).

-

Hβ (δ 1.82) : This signal is split by both Hα (2 protons) and Hγ (2 protons), resulting in a quintet (n=4, 4+1=5).

-

Hε (δ 0.91) : This signal is a triplet as the three Hε protons are coupled to the two adjacent Hδ protons (n=2, 2+1=3).

Caption: ¹H-¹H spin-spin coupling logic for terminal protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, one for each of the five chemically non-equivalent carbon atoms. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the iodine (Cα) is the most deshielded, but due to the "heavy atom effect" of iodine, its chemical shift is lower than what would be expected based on electronegativity alone. The chemical shifts generally decrease as the distance from the iodine atom increases.

While a specific experimental spectrum for this compound was not found in the initial search, the chemical shifts can be reliably predicted based on data from analogous compounds like 1-iodobutane (B1219991) and 1-iodopropane (B42940).[2][3] The carbon directly attached to the iodine (Cα) in 1-iodobutane appears at 6.7 ppm, and the terminal methyl group (Cδ) is at 13.0 ppm.[2] For 1-iodopropane, Cα is at 9.2 ppm.[3] Based on these trends, the following assignments for this compound are proposed.

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Cα | C H₂-I | ~7-10 |

| Cβ | C H₂-CH₂-I | ~34-36 |

| Cγ | C H₂-CH₂-CH₂-I | ~30-32 |

| Cδ | C H₂-CH₃ | ~22-24 |

| Cε | C H₃ | ~13-14 |

Note: These are predicted values based on trends observed in similar haloalkanes.[2][3]

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol.

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition : Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid signal overlap. CDCl₃ is a common choice for non-polar compounds like this compound.

-

Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Homogenization : Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Instrument Setup : Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming : The instrument's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition :

-

Set the spectral width, acquisition time, and number of scans (typically 8-16 for a concentrated sample).

-

Apply a 90° pulse to excite the protons.

-

The resulting Free Induction Decay (FID) is recorded.

-

-

¹³C NMR Acquisition :

-

Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C, more scans are required.

-

A longer acquisition time and a shorter relaxation delay are often used.

-

Proton decoupling is applied to simplify the spectrum to singlets and enhance the signal-to-noise ratio (Nuclear Overhauser Effect).

-

-

Data Processing :

-

The FID is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is phased, baseline corrected, and calibrated.

-

Peak integration (for ¹H) and peak picking are performed.

-

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative for its structural verification. The ¹H spectrum provides clear details on the proton environments through chemical shifts, integration, and spin-spin coupling patterns. The ¹³C spectrum confirms the five-carbon backbone of the molecule. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of similar alkyl halide compounds.

References

- 1. This compound(628-17-1) 13C NMR [m.chemicalbook.com]

- 2. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 1-Iodopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-iodopentane. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed information on the structural elucidation and characterization of this compound. This guide presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key processes and relationships.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 628-17-1, Molecular Formula: C₅H₁₁I, Molecular Weight: 198.05 g/mol ).[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational modes of its functional groups. The data presented below corresponds to a neat liquid sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Assignment |

| 2957 - 2858 | C-H stretching (alkane CH₂, CH₃) |

| 1465 | C-H bending (CH₂ scissoring) |

| 1225 | C-I stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows five distinct signals corresponding to the five non-equivalent sets of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 3.19 | Triplet (t) | 2H | I-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~6.9 |

| 1.84 | Quintet | 2H | I-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~7.2 |

| 1.39 | Sextet | 2H | I-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~7.3 |

| 1.31 | Sextet | 2H | I-CH₂-CH₂-CH₂-CH₂ -CH₃ | ~7.4 |

| 0.91 | Triplet (t) | 3H | I-CH₂-CH₂-CH₂-CH₂-CH₃ | ~7.3 |

Note: Coupling constants are estimated based on typical values for alkyl chains.

The ¹³C NMR spectrum of this compound in CDCl₃ displays five signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| 33.5 | I-C H₂-CH₂-CH₂-CH₂-CH₃ |

| 33.1 | I-CH₂-C H₂-CH₂-CH₂-CH₃ |

| 30.5 | I-CH₂-CH₂-C H₂-CH₂-CH₃ |

| 22.3 | I-CH₂-CH₂-CH₂-C H₂-CH₃ |

| 13.9 | I-CH₂-CH₂-CH₂-CH₂-C H₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound yields a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 198 | 5 | [CH₃(CH₂)₄I]⁺˙ (Molecular Ion) |

| 71 | 100 | [CH₃(CH₂)₃CH₂]⁺ (Pentyl cation) |

| 43 | 95 | [CH₃CH₂CH₂]⁺ (Propyl cation) |

| 29 | 40 | [CH₃CH₂]⁺ (Ethyl cation) |

| 127 | 5 | [I]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid this compound.

Infrared (IR) Spectroscopy Protocol

This protocol is for obtaining an FTIR spectrum of neat this compound using a salt plate method.[2][3][4][5]

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation and analysis of a this compound sample for both ¹H and ¹³C NMR.[6][7][8][9][10]

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

-

Mass Spectrometry (MS) Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of this compound.[11][12]

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways in the spectroscopic analysis of this compound.

References

- 1. This compound | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.bu.edu [sites.bu.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. as.nyu.edu [as.nyu.edu]

- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 11. Pentane, 1-iodo- [webbook.nist.gov]

- 12. edu.rsc.org [edu.rsc.org]

The Synthetic Chemist's Guide to 1-Iodopentane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Iodopentane, a crucial alkylating agent in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document details commercially available sources, key chemical and physical properties, and established experimental protocols for its application in common synthetic transformations.

Commercial Availability and Specifications

This compound is readily available from a variety of chemical suppliers. The quality and specifications may vary, so it is crucial to consult the supplier's certificate of analysis for lot-specific data. A summary of typical product specifications from prominent suppliers is provided below.

| Supplier | Purity Specification | Available Quantities | Notes |

| Santa Cruz Biotechnology | ≥97% | Varies | Sold as a biochemical for research.[1] |

| Thermo Scientific | ≥97.5% (GC) | 100 g, 500 g | Stabilized with copper.[2][3] |

| LabSolutions | 98% | 5g, 25g, 100g, 500g | Contains copper as a stabilizer.[4] |

| Chemsavers | 98% | 100g | Stabilized.[5] |

| Manchester Organics | 97% | 500g | Custom pack sizes available on request.[6] |

| Iofina Chemical | Minimum 98% | Minimum order quantity of 5kg. | - |

| Tosoh Europe B.V. | - | Contact for information | Fine chemical manufacturer.[7] |

| Spectrum Chemical | - | Contact for information | Meets or exceeds grade requirements.[8] |

Physicochemical Data

A compilation of essential physical and chemical properties of this compound is presented below. This data is critical for reaction planning and safety assessments.

| Property | Value |

| CAS Number | 628-17-1 |

| Molecular Formula | C₅H₁₁I |

| Molecular Weight | 198.05 g/mol |

| Appearance | Clear, colorless to yellow or pale orange liquid |

| Boiling Point | 154-155 °C |

| Density | 1.517 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.495 |

| Flash Point | 43 °C (109.4 °F) - closed cup |

| Solubility | Insoluble in water |

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a pentyl group. Below are detailed protocols for three common and fundamental reactions involving this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3][5]

General Reaction Scheme:

R-O⁻Na⁺ + I-(CH₂)₄CH₃ → R-O-(CH₂)₄CH₃ + NaI

Detailed Experimental Protocol:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).

-

To this solution, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Addition of this compound: Cool the reaction mixture to 0 °C and add this compound (1.05 eq.) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive substrates.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired pentyl ether.

Grignard Reagent Formation and Reaction

Grignard reagents are powerful organometallic compounds used for the formation of carbon-carbon bonds. This compound can be used to prepare pentylmagnesium iodide, a versatile nucleophile.

General Reaction Scheme:

I-(CH₂)₄CH₃ + Mg → CH₃(CH₂)₄-MgI

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be scrupulously dry.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with an Electrophile: The freshly prepared Grignard reagent is then typically reacted in situ with an electrophile (e.g., an aldehyde, ketone, or ester) dissolved in an anhydrous ether solvent, which is added dropwise at 0 °C.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted, dried, and purified as described in the Williamson ether synthesis protocol.

N-Alkylation of Amines

Direct alkylation of primary or secondary amines with this compound is a straightforward method for the synthesis of secondary and tertiary amines, respectively.[9] This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Reaction Scheme:

R-NH₂ + I-(CH₂)₄CH₃ → R-NH-(CH₂)₄CH₃ + HI

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (B52724) or DMF.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), 2.0-3.0 eq.) to the mixture to act as a scavenger for the HI produced during the reaction.

-

Addition of this compound: Add this compound (1.0-1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). The progress of the reaction should be monitored by TLC or LC-MS to avoid over-alkylation, which can be a significant side reaction, particularly with primary amines.

-

Work-up: Once the starting amine is consumed, cool the reaction mixture to room temperature. If a solid base was used, filter it off.

-

Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to isolate the desired N-pentylated amine.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. It may also cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the pentyl moiety in drug discovery and development projects. Its commercial availability and well-established reactivity in fundamental transformations like Williamson ether synthesis, Grignard reactions, and N-alkylation make it an indispensable tool for the modern synthetic chemist. Adherence to proper experimental procedures and safety precautions is paramount for its successful and safe utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

Navigating the Nuances of 1-Iodopentane Purity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity levels of commercially available 1-iodopentane, a critical reagent in organic synthesis and pharmaceutical development. Understanding the impurity profile of this alkyl iodide is paramount for ensuring reaction reproducibility, minimizing side reactions, and maintaining the integrity of downstream applications. This document outlines typical purity levels, common impurities, and a detailed analytical methodology for quality assessment.

Commercial Purity Levels of this compound

This compound is commercially available from various suppliers, typically with purity levels ranging from 97% to over 98%. Most grades are stabilized, often with copper, to prevent degradation from light and air, which can lead to the formation of iodine and other byproducts. The most common analytical method cited by suppliers for purity determination is Gas Chromatography (GC).

Below is a summary of typical purity levels offered by several chemical suppliers. Please note that specific batch-to-batch variations can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for precise data.

| Supplier/Vendor | Advertised Purity | Analytical Method | Stabilizer |

| Sigma-Aldrich | 98%[1] | Not Specified | Copper[1] |

| Santa Cruz Biotechnology | ≥97%[2] | Not Specified | Not Specified |

| TCI Chemicals | >98.0% (GC) | Gas Chromatography (GC) | Copper chip |

| Iofina | 98%[3] | Not Specified | Not Specified |

| Manchester Organics | 97%[4] | Not Specified | Not Specified |

Common Impurities in Commercial this compound

The impurity profile of this compound is largely influenced by its synthetic route, which most commonly involves the nucleophilic substitution of 1-pentanol (B3423595). Consequently, the most probable impurities are residual starting materials and byproducts of this reaction.

Potential Impurities Include:

-

1-Pentanol: Unreacted starting material is a common impurity.

-

Isomers of Pentanol (B124592): Depending on the purity of the starting alcohol, other isomers of pentanol may be present.

-

Pentene: Elimination reactions, although generally less favored under typical synthesis conditions for primary alkyl iodides, can lead to the formation of pentene isomers.

-

Dipentyl Ether: A potential byproduct formed through the Williamson ether synthesis-type side reaction between 1-pentanol and this compound.

-

Water: Residual moisture from the workup process.

-

Iodine: Formed from the degradation of the product, often indicated by a pink or brownish tint to the liquid. The presence of a copper stabilizer is intended to mitigate this.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of this compound purity and the identification of volatile impurities. This method is based on established principles for the analysis of alkyl halides and volatile organic compounds[5][6][7][8][9][10][11][12][13].

1. Objective: To determine the purity of a this compound sample and identify potential impurities using GC-MS.

2. Instrumentation and Materials:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

GC Column: A non-polar or mid-polar capillary column is suitable. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.0 mL/min).

-

Autosampler: For reproducible injections.

-

Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Solvent: High-purity dichloromethane (B109758) or hexane (B92381) for sample dilution.

-

This compound Sample: The commercial sample to be analyzed.

-

Reference Standards: Certified reference standards of this compound, 1-pentanol, and other potential impurities, if available, for positive identification and quantification.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-300.

4. Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent (e.g., dichloromethane).

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to an autosampler vial.

5. Data Analysis:

-

Purity Calculation: The purity of this compound is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

-

Impurity Identification: Impurities are tentatively identified by comparing their mass spectra with a reference library (e.g., NIST). Confirmation of identity should be performed by comparing the retention time and mass spectrum with those of a certified reference standard.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the quality assessment of this compound.

Caption: Workflow for the purity assessment of a commercial this compound sample.

Caption: Logical relationship between this compound purity grades and their applications.

References

- 1. This compound 98 628-17-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]